molecular formula C6H11BrO2S B1376201 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide CAS No. 1423029-10-0

4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B1376201
CAS No.: 1423029-10-0
M. Wt: 227.12 g/mol
InChI Key: WGWWKSLWIAUDFQ-UHFFFAOYSA-N
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Description

4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound with the molecular formula C6H11BrO2S It is a brominated derivative of tetrahydrothiopyran dioxide, characterized by the presence of a bromomethyl group attached to the tetrahydrothiopyran ring

Biochemical Analysis

Biochemical Properties

4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition or modification. For instance, it can interact with cysteine residues in proteins, forming stable thioether bonds. This interaction can alter the enzyme’s activity, either inhibiting or activating it, depending on the enzyme’s role and the nature of the interaction .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. In general, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This can result in changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and proteins. This covalent modification can lead to enzyme inhibition by blocking the active site or altering the enzyme’s conformation. Additionally, this compound can affect gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression patterns .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have shown that high doses of this compound can cause adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, leading to potential toxic effects. The compound can also affect metabolic fluxes by inhibiting key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization can affect its activity and function, as it may interact with different biomolecules in each compartment. Post-translational modifications and targeting signals can also influence its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the bromination of tetrahydro-2H-thiopyran 1,1-dioxide. One common method is the reaction of tetrahydro-2H-thiopyran 1,1-dioxide with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.

    Oxidation Reactions: The sulfur atom in the thiopyran ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form tetrahydrothiopyran derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted tetrahydrothiopyran derivatives with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced tetrahydrothiopyran derivatives.

Scientific Research Applications

4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1-dioxide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting sulfur-containing enzymes or pathways.

    Material Science: Explored for its potential in the synthesis of novel materials with unique properties, such as polymers or advanced composites.

    Biological Studies: Used in studies to understand the role of sulfur-containing compounds in biological systems and their interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)tetrahydro-2H-thiopyran 1,1

Properties

IUPAC Name

4-(bromomethyl)thiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2S/c7-5-6-1-3-10(8,9)4-2-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWWKSLWIAUDFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213896
Record name 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423029-10-0
Record name 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran, 4-(bromomethyl)tetrahydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-1lambda6-thiane-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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